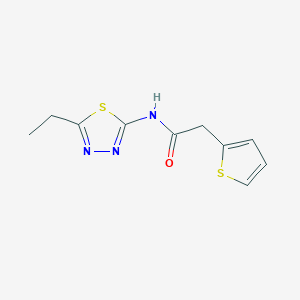![molecular formula C23H24FNO5S B445229 6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B445229.png)
6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a thiophene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-bromo-5-methylthiophene
Cyclohexene Ring Formation: The cyclohexene ring is prepared separately, often starting from cyclohexanone. The carboxylic acid group is introduced via oxidation reactions.
Coupling of the Two Fragments: The thiophene derivative and the cyclohexene ring are coupled together using carbodiimide-mediated coupling reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydrox
Propiedades
Fórmula molecular |
C23H24FNO5S |
|---|---|
Peso molecular |
445.5g/mol |
Nombre IUPAC |
6-[[4-(4-fluorophenyl)-5-methyl-3-propoxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C23H24FNO5S/c1-3-12-30-23(29)19-18(14-8-10-15(24)11-9-14)13(2)31-21(19)25-20(26)16-6-4-5-7-17(16)22(27)28/h4-5,8-11,16-17H,3,6-7,12H2,1-2H3,(H,25,26)(H,27,28) |
Clave InChI |
FJZXXBLABJKWAW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3CC=CCC3C(=O)O |
SMILES canónico |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3CC=CCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({4-[(4-propylphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445146.png)
![4-[(4-propylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445147.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B445149.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445150.png)
![4-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B445152.png)
![5-(4-bromophenyl)-3-chloro-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445154.png)
![3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445155.png)

![4-bromo-3,5-dimethyl-1-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B445157.png)
![5-(4-bromophenyl)-3-chloro-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445158.png)
![2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B445161.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445162.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445165.png)
![Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445169.png)
